molecular formula C8H8FIS B6287010 (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane CAS No. 2586127-33-3

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane

Cat. No. B6287010
CAS RN: 2586127-33-3
M. Wt: 282.12 g/mol
InChI Key: FLTWMDVFJNVHAO-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane” is a chemical compound with the formula C8H8FIS . It has a molecular weight of 282.12 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8FIS . This indicates that it contains eight carbon atoms, eight hydrogen atoms, one fluorine atom, one iodine atom, and one sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.12 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is also used in the synthesis of polymers, dyes, and other chemical compounds. This compound has also been used in the synthesis of chiral compounds and in the synthesis of optically active compounds. This compound has also been used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.

Mechanism of Action

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane has a unique mechanism of action. It is a highly reactive compound that is capable of undergoing a variety of chemical reactions. This compound is an electrophilic reagent, meaning that it is capable of attacking electron-rich sites on molecules. This compound is also capable of forming covalent bonds with electron-deficient sites on molecules. This allows it to be used in the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on enzymes involved in the synthesis of fatty acids, amino acids, and other organic compounds. This compound has also been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates and lipids. This compound has also been shown to have an inhibitory effect on enzymes involved in the synthesis of DNA, RNA, and other nucleic acids.

Advantages and Limitations for Lab Experiments

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its high reactivity, which allows it to be used in a wide range of organic synthesis reactions. This compound is also relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound and must be handled with care. It should always be used in a well-ventilated area and with appropriate safety equipment.

Future Directions

There are a number of potential future directions for the use of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane in scientific research. This compound could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It could also be used in the synthesis of polymers, dyes, and other chemical compounds. This compound could also be used in the synthesis of chiral compounds, optically active compounds, and peptide-based compounds. In addition, this compound could be used in the synthesis of novel compounds that could have potential applications in the medical and pharmaceutical fields.

Synthesis Methods

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is synthesized through a two-step process. First, the starting material, 2-fluoro-5-iodo-3-methylphenol (FIP), is reacted with sulfuric acid in a reaction flask. This reaction produces this compound, which is then isolated and purified. The purified this compound is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

Safety and Hazards

In case of eye contact with this compound, it is recommended to flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek medical aid .

properties

IUPAC Name

2-fluoro-5-iodo-1-methyl-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIS/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWMDVFJNVHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)SC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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